molecular formula C14H13N3O B2643587 4-(Dimethylamino)-2-phenoxynicotinonitrile CAS No. 341967-03-1

4-(Dimethylamino)-2-phenoxynicotinonitrile

Cat. No.: B2643587
CAS No.: 341967-03-1
M. Wt: 239.278
InChI Key: LBCOHQRBXSMFHT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-phenoxynicotinonitrile, also known as 4-DMAPN, is an organic compound used in scientific research. It is an amide derivative of nicotinonitrile, which is a derivative of nicotinic acid. 4-DMAPN is used in laboratory experiments to study the biochemical and physiological effects of nicotinic acid and its derivatives. It is also used in the synthesis of other compounds and in the development of new drugs.

Scientific Research Applications

Detection of Cyanide in Water

Research has demonstrated the effectiveness of derivatives related to 4-(Dimethylamino)-2-phenoxynicotinonitrile in the detection of cyanide in water. Specifically, compounds synthesized for optical anionic detection showed high selectivity and sensitivity for CN−, with applications in ensuring water safety against cyanide contamination (Schramm, Menger, & Machado, 2016).

Photodynamic Therapy (PDT)

Novel derivatives of this compound have been synthesized and investigated for their photophysical and photochemical properties, with a focus on their potential as photosensitizers in photodynamic therapy for cancer treatment. These studies explore the compounds' ability to generate singlet oxygen, a key factor in PDT effectiveness (Çolak, Durmuş, & Yildiz, 2016).

Chemical Synthesis and Catalysis

In the realm of organic synthesis, derivatives of this compound have been used as catalysts or reactants for various chemical transformations. This includes their use in facilitating acylation reactions, where they have shown efficacy as recyclable catalysts, promoting environmental sustainability in chemical processes (Liu, Ma, Liu, & Wang, 2014).

Charge-Transfer Dynamics

The study of charge-transfer dynamics in derivatives of this compound contributes to our understanding of fundamental processes in photochemistry. Such research aids in the development of materials and molecules with specific photophysical properties, useful in various applications including sensors and optical devices (Rhinehart, Challa, & McCamant, 2012).

Intramolecular Hydrogen Bonding Studies

The investigation of resonance-assisted hydrogen bonding in compounds similar to this compound provides insights into molecular interactions that influence chemical reactivity and stability. Understanding these interactions can lead to the design of more efficient catalysts and reactive molecules (Wachter-Jurcsak & Detmer, 1999).

Properties

IUPAC Name

4-(dimethylamino)-2-phenoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17(2)13-8-9-16-14(12(13)10-15)18-11-6-4-3-5-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCOHQRBXSMFHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)OC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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